molecular formula C11H9BrN2O B1456985 4-(3-Bromopyridin-2-yloxy)benzenamine CAS No. 901925-53-9

4-(3-Bromopyridin-2-yloxy)benzenamine

Cat. No. B1456985
CAS RN: 901925-53-9
M. Wt: 265.11 g/mol
InChI Key: IIVSRKKCKVPPPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Drug Discovery and Development

4-(3-Bromopyridin-2-yloxy)benzenamine: is a compound used in the synthesis of various pharmaceuticals. Its bromine atom and aromatic amine group make it a valuable building block for creating novel drug candidates, particularly in the development of kinase inhibitors which are crucial in targeted cancer therapies .

Material Science

This compound can be utilized in material science research, especially in the creation of organic electronic materials. Its ability to donate and accept electrons makes it a potential candidate for use in organic semiconductors, which are used in the production of OLEDs and solar cells .

Agricultural Chemistry

In the field of agricultural chemistry, 4-(3-Bromopyridin-2-yloxy)benzenamine may serve as an intermediate in the synthesis of herbicides or pesticides. Its structural properties allow for the creation of compounds that can selectively target and disrupt the growth of unwanted plants or pests .

Chemical Synthesis

As a reagent, this compound is involved in various chemical synthesis processes. It can act as a precursor for coupling reactions, which are fundamental in constructing complex organic molecules for a wide range of chemical applications .

Biological Studies

Researchers can use 4-(3-Bromopyridin-2-yloxy)benzenamine to study protein interactions within cells. By tagging it with fluorescent markers, scientists can trace its path and interactions within biological systems, providing insights into cellular processes .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its distinct chemical signature allows for the calibration of instruments and the accurate measurement of other substances .

Nanotechnology

The compound’s molecular structure is suitable for the development of nanomaterials. It could be used to create nanoscale sensors or actuators due to its reactive sites, which can be tailored for specific interactions at the nanoscale .

Environmental Science

Finally, 4-(3-Bromopyridin-2-yloxy)benzenamine can be applied in environmental science research. It may be used to develop sensors that detect pollutants or to synthesize compounds that can help in the breakdown of hazardous materials .

Safety And Hazards

The safety data sheet for a similar compound, 3-BROMOPYRIDIN-4-YLBORONIC ACID, suggests that it can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Aminopyridines, such as 4-(3-Bromopyridin-2-yloxy)benzenamine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . Therefore, developing convenient synthetic methods for these structures is very meaningful .

properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVSRKKCKVPPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopyridin-2-yloxy)benzenamine

Synthesis routes and methods I

Procedure details

3-Bromo-2-chloropyridine (10.3 g, 53.4 mmol), 4-aminophenol (7.00 g, 64.1 mmol), cesium carbonate (34.8 g, 107 mmol), and DMSO (53 ml, 53.4 mmol) were added into a pressure tube. The tube was capped and placed in a preheated oil bath at 130° C. After 16 h, the reaction mixture was stirred and cooled in ice-water. Water was added slowly to the mixture and the product precipitated out as a gray solid. The solids were washed with water, dried under vacuum at RT to afford 4-(3-bromopyridin-2-yloxy)benzenamine. MS Calcd for C11H9BrN2O: [M]+=264. Found [M+H]+=265.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2-chloropyridine (75.50 g, 392.3 mmol, Aldrich), 4-aminophenol (51.46 g, 471.6 mmol, TCI America) and cesium carbonate (256.80 g, 788.2 mmol, Strem) in DMSO (400 mL) in a 1 L flask and heated at 80° C. overnight. The reaction was cooled (0° C.) and diluted with water. After stirring for 30 min the mixture was filtered and the solid was partitioned between 50% EtOAc/hexane (1 L) and water (300 mL). The organic layer was washed with water (3×300 mL) and with brine (1×200 mL) then dried over Na2SO4. Filtration and concentration in vacuo gave a brown amorphous solid. MS (ESI, pos. ion) m/z: 264.9, 266.9 (M+1).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
51.46 g
Type
reactant
Reaction Step One
Quantity
256.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-bromo-2-chloropyridine (75.50 g, 392.3 mmol), 4-aminophenol (51.46 g, 471.6 mmol) and cesium carbonate (256.80 g, 788.2 mmol) in DMSO (400 mL) was heated at 80° C. overnight. The reaction was cooled (0° C.) and diluted with water. After stirring for 30 min the mixture was filtered and the solid was partitioned between 50% EtOAc/hexane (1 L) and water (300 mL). The organic layer was washed with water (3×300 mL) and with brine (1×200 mL) then dried over Na2SO4. Filtration and concentration in vacuo gave a brown amorphous solid. MS (ESI, pos. ion) m/z: 264.9, 266.9 [M+1].
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
51.46 g
Type
reactant
Reaction Step One
Quantity
256.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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